3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine
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Overview
Description
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, along with a dimethylamine group. It is a solid substance that can appear as a crystalline powder or crystals. The compound is soluble in various organic solvents such as ethanol and xylene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild and functional group tolerant conditions . The reaction conditions usually include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium fluoride can be used for halogen substitution.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine in chemical reactions is primarily due to the presence of reactive halogen atoms and the dimethylamine group. These functional groups facilitate various chemical interactions and transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, enabling it to participate in diverse chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with different positioning of halogen atoms.
5-Bromo-2-methylpyridin-3-amine: Used in similar synthetic routes but with bromine instead of chlorine and iodine.
3,4-Difluoropyridine: Contains fluorine atoms instead of chlorine and iodine, leading to different reactivity and applications.
Uniqueness
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine is unique due to the combination of chlorine and iodine atoms on the pyridine ring, along with the dimethylamine group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-iodo-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClIN2/c1-11(2)7-6(8)5(9)3-4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHSSNGKWIFDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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